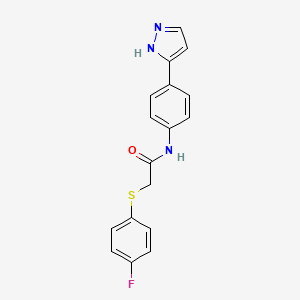![molecular formula C15H19N3O4 B2659712 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034415-59-1](/img/structure/B2659712.png)
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an intriguing organic compound characterized by its complex structure It features a fused furo-pyridine ring with a 7-oxo group and a tetrahydrofuran moiety connected through an ethyl and urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be achieved through a multi-step process:
Synthesis of Furo[2,3-c]pyridine Derivative: : Starting with a suitable pyridine derivative, a series of reactions, including nitration, reduction, and cyclization, is performed to construct the furo-pyridine core.
Functionalization with Oxo Group:
Attachment of Ethyl Linker: : The ethyl linker is introduced through alkylation reactions using appropriate alkylating agents.
Formation of Urea Moiety: : Finally, the tetrahydrofuran-2-yl group is linked to the ethylated furo-pyridine core via a urea-forming reaction, typically involving the reaction of an isocyanate with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps with considerations for efficiency, yield optimization, and cost-effectiveness. Techniques such as flow chemistry and continuous processing might be employed to enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions including:
Oxidation: : The furo-pyridine ring can be further oxidized under specific conditions.
Reduction: : The compound can undergo reduction reactions, especially at the oxo group.
Substitution: : Functional groups attached to the urea moiety can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: : Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: : Halogenation and nucleophilic substitution reactions can be carried out using reagents such as halogenating agents (e.g., Br2) and nucleophiles (e.g., amines).
Major Products
The major products formed depend on the specific reaction and conditions employed. For example, oxidation might yield further oxo-derivatives, while reduction could produce hydroxyl compounds.
科学的研究の応用
Chemistry
Synthesis of Novel Derivatives:
Biology and Medicine
Pharmacological Studies: : Investigating the compound's biological activity, including potential therapeutic effects and mechanisms of action.
Industry
Material Science: : The compound may be utilized in the development of new materials with unique properties.
Catalysis: : Potential use as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves interactions with specific molecular targets and pathways. Depending on its application, it may bind to enzymes, receptors, or other biomolecules, altering their activity or function. The detailed mechanism would be elucidated through experimental studies and computational modeling.
類似化合物との比較
When comparing 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea with similar compounds, several analogs can be considered:
Furo[2,3-c]pyridine Derivatives: : Compounds with similar furo-pyridine cores but different functional groups.
Urea-based Compounds: : Other urea-linked molecules with diverse substituents.
Tetrahydrofuran-containing Compounds: : Compounds featuring the tetrahydrofuran moiety attached to various core structures.
The uniqueness of this compound lies in its specific combination of these structural motifs, which could confer distinct chemical and biological properties not observed in its analogs.
特性
IUPAC Name |
1-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14-13-11(4-9-22-13)3-6-18(14)7-5-16-15(20)17-10-12-2-1-8-21-12/h3-4,6,9,12H,1-2,5,7-8,10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTWPJYAAWDMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)




amine](/img/structure/B2659643.png)
![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2659646.png)

![4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2659649.png)

